molecular formula C26H26ClN5O3 B2972919 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921882-04-4

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2972919
CAS RN: 921882-04-4
M. Wt: 491.98
InChI Key: YMQQKZIIKZPTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals . It also has a pyrazolo[4,3-c]pyridin-3(5H)-one moiety, which is a type of nitrogen-containing heterocycle.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the introduction of the various substituents. One possible method could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could be reduced to an alcohol using a Wolff-Kishner reduction .

Scientific Research Applications

Receptor Binding and Pharmacological Characterization

  • Dopamine Receptor Partial Agonists : This compound, through its structural motif, has been linked to high-affinity dopamine receptor partial agonists. Studies have shown that incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage leads to compounds that activate G proteins over β-arrestin recruitment at dopamine D2 receptors. Such compounds are considered potential novel therapeutics with antipsychotic activity (Möller et al., 2017).

Molecular Interactions

  • CB1 Cannabinoid Receptor Interaction : Analogues of this compound have been studied for their interaction with the CB1 cannabinoid receptor. These studies involved conformational analysis and development of unified pharmacophore models, contributing to understanding the steric binding interactions with receptors (Shim et al., 2002).

Synthesis and Binding Assays

  • Synthesis and Receptor Binding Assays : Research on derivatives of pyrazolo[1,5-α] pyridines, including compounds structurally related to the one , has been conducted to determine their affinity for dopamine receptors. Such studies are pivotal in identifying potential ligands for these receptors (Guca, 2014).

Antimicrobial Activity

  • Antimicrobial Activity : Research into new pyridine derivatives has revealed variable and modest antimicrobial activity against various bacteria and fungi strains. This indicates potential applications of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Structural Analysis

  • Crystal Structure and Docking Studies : Investigations into the crystal structure and antimicrobial activities of related compounds have been performed. These studies include molecular docking analysis, suggesting applications in drug design and structural biology (Okasha et al., 2022).

Synthesis and Structural Characterization

  • Novel Syntheses and X-Ray Analysis : There has been significant progress in synthesizing novel derivatives, including detailed structural characterizations using X-ray crystallography. Such research aids in understanding the molecular structure and potential applications of these compounds (Koshetova et al., 2022).

properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O3/c1-35-15-14-29-17-22(24-23(18-29)26(34)32(28-24)20-7-3-2-4-8-20)25(33)31-12-10-30(11-13-31)21-9-5-6-19(27)16-21/h2-9,16-18H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQQKZIIKZPTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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